Niobium(V) fluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

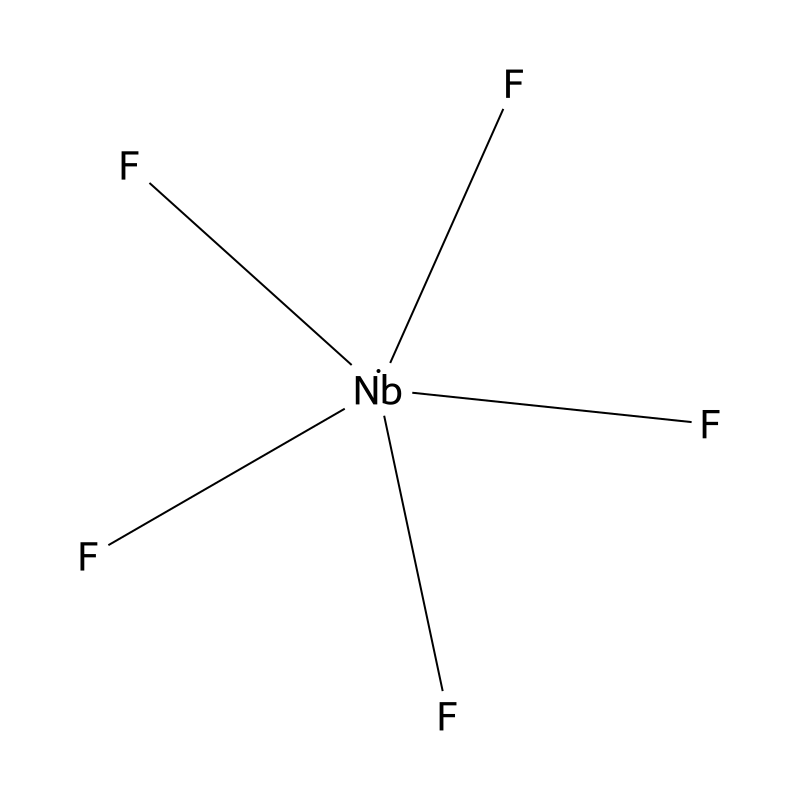

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Niobium-Based Materials

Niobium(V) fluoride acts as a vital starting material for synthesizing other niobium compounds (). This is because NbF5 readily undergoes reactions to form a variety of niobium-based materials with interesting properties for research. These materials include:

- Niobium oxides: Niobium oxides like niobium pentoxide (Nb2O5) possess excellent dielectric properties, making them crucial for capacitor technology research ().

- Niobium nitrides: Niobium nitrides, like niobium nitride (NbN), exhibit high superconducting transition temperatures, attracting research in superconductivity ().

- Niobium halides: Other niobium halides, such as niobium chloride (NbCl5), are valuable intermediates in the purification process of niobium metal ().

Niobium(V) fluoride is an inorganic compound with the chemical formula NbF₅. It appears as a light beige powder and is known for its reactivity, particularly with water, which can lead to hydrolysis. This compound is characterized by its high oxidation state of niobium, which is essential for its chemical behavior and applications. Niobium(V) fluoride is often utilized as a precursor in the synthesis of other niobium compounds and plays a significant role in various

- Hydrolysis: When exposed to water, niobium(V) fluoride hydrolyzes to form niobium oxides and hydrofluoric acid:

- Formation of Fluoride Adducts: Niobium(V) fluoride can react with various Lewis bases to form adducts, enhancing its utility in coordination chemistry. These reactions can facilitate the activation of alkenes for polymerization processes .

- Reduction Reactions: Niobium(V) fluoride can be reduced to niobium(IV) fluoride, which involves charge transfer processes that are important in electrochemical applications .

Several methods exist for synthesizing niobium(V) fluoride:

- Direct Fluorination: This method involves the direct reaction of niobium metal with fluorine gas at elevated temperatures:

- Fluorination of Niobium Oxides: Niobium oxides can be fluorinated using fluorinating agents such as antimony trifluoride:

- Fluorosulfate Route: A more recent method involves the synthesis of niobium(V) fluoride fluorosulfates through a one-step oxidation process of niobium in a fluorosulfate environment .

Niobium(V) fluoride has several applications across different fields:

- Catalysis: It serves as a catalyst in various organic reactions, including alkene polymerizations.

- Material Science: Used as a precursor for producing other niobium compounds, which are essential in electronics and superconductors.

- Chemical Synthesis: Acts as an intermediate in the recovery processes of niobium metal from ores .

Research on the interactions of niobium(V) fluoride focuses on its reactivity with other compounds and its role in catalysis. Interaction studies have shown that it can form stable complexes with Lewis bases, which enhances its catalytic properties in organic synthesis . Additionally, studies on its reduction behavior provide insights into its electrochemical characteristics .

Niobium(V) fluoride shares similarities with several other transition metal fluorides but exhibits unique properties due to its high oxidation state. Below are some comparable compounds:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Tantalum(V) fluoride | TaF₅ | Similar structure and reactivity; used in similar applications. |

| Zirconium(IV) fluoride | ZrF₄ | Lower oxidation state; less reactive than niobium(V) fluoride. |

| Hafnium(IV) fluoride | HfF₄ | Comparable reactivity; used in semiconductor applications. |

Niobium(V) fluoride stands out due to its ability to form various adducts and its role in high-temperature superconductors, making it essential for advanced material science applications .

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302 (97.78%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (97.78%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (84.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (97.78%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant